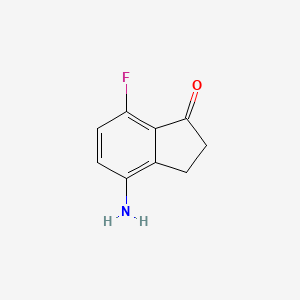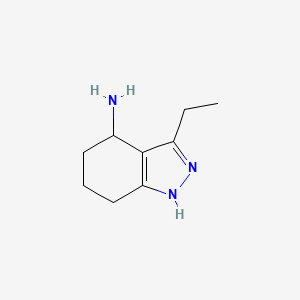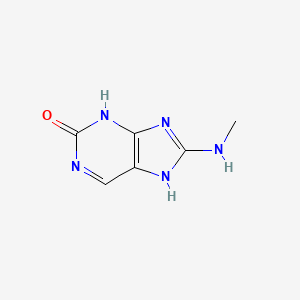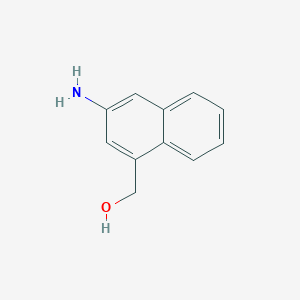
2-ethyl-3-methyl-1H-indol-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-3-methyl-1H-indol-7-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and are used in various fields such as chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-ethyl-3-methyl-1H-indol-7-ol, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . For example, the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol yields the corresponding tricyclic indole .
Industrial Production Methods
Industrial production methods for indole derivatives may involve catalytic processes and optimized reaction conditions to achieve high yields and purity. These methods often use transition metal catalysts and environmentally friendly solvents to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
2-ethyl-3-methyl-1H-indol-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce functional groups within the compound.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Transition metal catalysts such as palladium or platinum
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
科学的研究の応用
2-ethyl-3-methyl-1H-indol-7-ol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 2-ethyl-3-methyl-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. For example, some indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
類似化合物との比較
2-ethyl-3-methyl-1H-indol-7-ol can be compared with other similar indole derivatives, such as:
1H-indole-3-carbaldehyde: Known for its diverse biological activities and potential therapeutic applications.
1H-indole-3-ethanamine: Studied for its role as a neurotransmitter and its potential use in treating neurological disorders.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
2-ethyl-3-methyl-1H-indol-7-ol |
InChI |
InChI=1S/C11H13NO/c1-3-9-7(2)8-5-4-6-10(13)11(8)12-9/h4-6,12-13H,3H2,1-2H3 |
InChIキー |
FMDBWVJMYJIEDT-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=C(N1)C(=CC=C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[1,2]Oxazolo[4,3-F]quinoxaline](/img/structure/B11916038.png)

![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11916065.png)

![[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol](/img/structure/B11916072.png)
![2H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B11916074.png)



